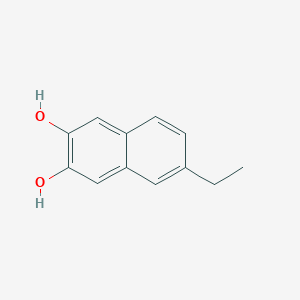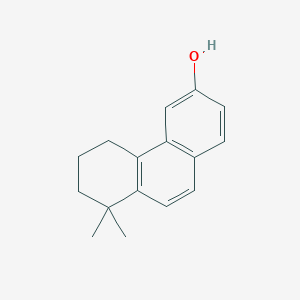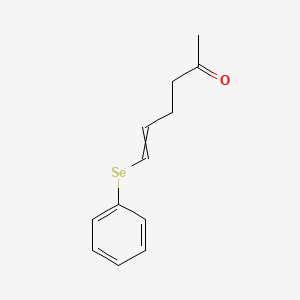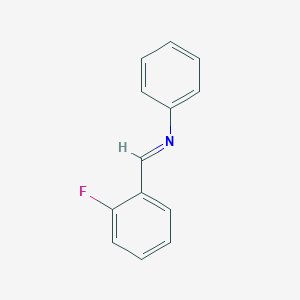![molecular formula C30H46O4Si B14282724 4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate CAS No. 135140-06-6](/img/structure/B14282724.png)
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a benzoate moiety through a hexyl chain substituted with a trimethylsilyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate typically involves multiple steps. One common method includes the following steps:
Preparation of 4-(Octyloxy)phenol: This can be achieved by reacting phenol with octyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(Octyloxy)phenyl 4-hydroxybenzoate: The 4-(Octyloxy)phenol is then reacted with 4-hydroxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Introduction of the Trimethylsilyl Group: The final step involves the reaction of the intermediate with 1-(trimethylsilyl)hexyl bromide under basic conditions to introduce the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The presence of the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Octyloxy)phenyl 4-hydroxybenzoate: Lacks the trimethylsilyl group, making it less lipophilic.
4-(Hexyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate: Contains a hexyloxy group instead of an octyloxy group, affecting its physical and chemical properties.
Uniqueness
4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate is unique due to the presence of both the octyloxy and trimethylsilyl groups. These groups confer distinct properties to the compound, such as increased lipophilicity and enhanced reactivity in certain chemical reactions.
Propriétés
Numéro CAS |
135140-06-6 |
|---|---|
Formule moléculaire |
C30H46O4Si |
Poids moléculaire |
498.8 g/mol |
Nom IUPAC |
(4-octoxyphenyl) 4-(1-trimethylsilylhexoxy)benzoate |
InChI |
InChI=1S/C30H46O4Si/c1-6-8-10-11-12-14-24-32-26-20-22-28(23-21-26)34-30(31)25-16-18-27(19-17-25)33-29(35(3,4)5)15-13-9-7-2/h16-23,29H,6-15,24H2,1-5H3 |
Clé InChI |
VVEJACJXSWHDHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC(CCCCC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


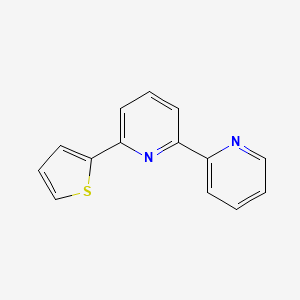
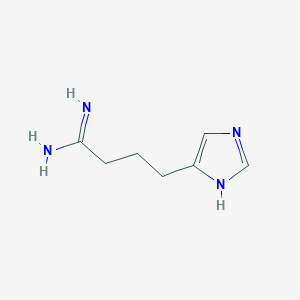
![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)


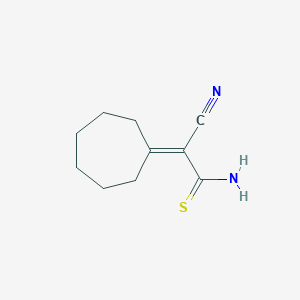
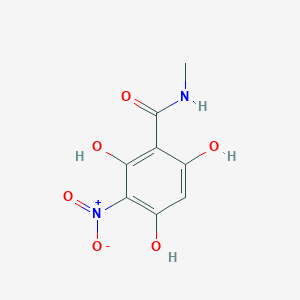
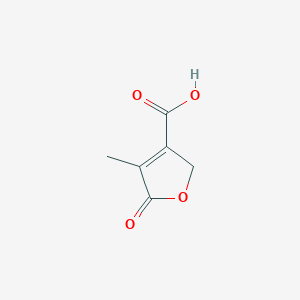
![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)

